
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. By inhibiting HDACs, this compound may alter gene expression patterns and affect cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In neuronal cells, this compound has been shown to enhance neurite outgrowth and promote synaptic plasticity by modulating gene expression patterns. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its potential for diverse biological activities. However, this compound also has some limitations, such as its relatively low solubility in water and its potential for off-target effects due to its broad activity spectrum. These limitations can be addressed through modifications to the experimental design and the use of appropriate controls.
Orientations Futures
There are several future directions for the study of 4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide, including the development of more selective HDAC inhibitors, the investigation of its potential therapeutic applications in neurological disorders and cancer, and the exploration of its effects on epigenetic regulation and chromatin structure. In addition, the use of this compound in combination with other compounds or therapies may enhance its efficacy and reduce off-target effects. Overall, this compound represents a promising tool for the study of biological processes and the development of new therapeutic strategies.
Méthodes De Synthèse
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with dipropylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through modifications to the synthesis method.
Applications De Recherche Scientifique
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neurobiology, and oncology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and neurological disorders. In neurobiology, this compound has been used as a tool to study the role of histone deacetylases (HDACs) in neuronal development and plasticity. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDSWLFTHFYGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)
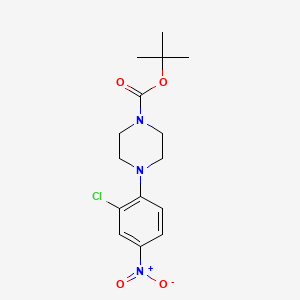
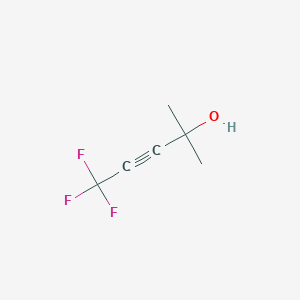
![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
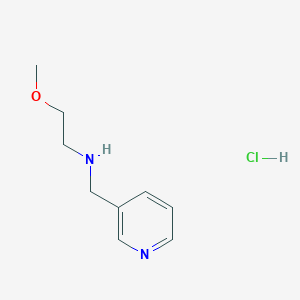
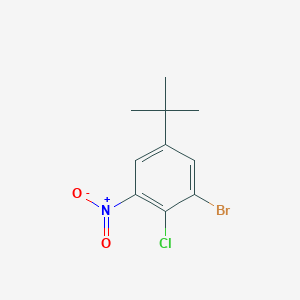
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
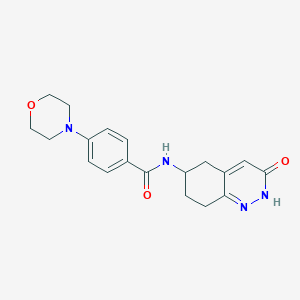
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)